molecular formula C6H9NO2 B3392039 Cyanomethyl 2-methylpropanoate CAS No. 63158-88-3

Cyanomethyl 2-methylpropanoate

Cat. No.: B3392039
CAS No.: 63158-88-3
M. Wt: 127.14 g/mol
InChI Key: RSSGQXCMIDDIQV-UHFFFAOYSA-N
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Description

Cyanomethyl 2-methylpropanoate is an organic compound with the molecular formula C6H9NO2. It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by its cyanomethyl ester functional group, which contributes to its reactivity and versatility in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyanomethyl 2-methylpropanoate can be synthesized through the esterification of 2-methylpropanoic acid with cyanomethyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient separation techniques, such as distillation, are crucial to obtaining a high-quality product .

Chemical Reactions Analysis

Types of Reactions: Cyanomethyl 2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Substituted cyanomethyl derivatives.

    Hydrolysis: 2-methylpropanoic acid and cyanomethyl alcohol.

    Reduction: 2-methylpropanol.

Scientific Research Applications

Cyanomethyl 2-methylpropanoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of cyanomethyl 2-methylpropanoate involves its reactivity with nucleophiles and electrophiles. The cyanomethyl group can undergo nucleophilic substitution, while the ester functional group can participate in hydrolysis and reduction reactions. These reactions are facilitated by the presence of specific catalysts and reaction conditions, which influence the overall reactivity and selectivity of the compound .

Comparison with Similar Compounds

Uniqueness: Cyanomethyl 2-methylpropanoate is unique due to the presence of both the cyanomethyl and ester functional groups, which confer distinct reactivity and versatility in synthetic applications. This combination of functional groups allows for a wide range of chemical transformations, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

cyanomethyl 2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-5(2)6(8)9-4-3-7/h5H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSGQXCMIDDIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20803853
Record name Cyanomethyl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20803853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63158-88-3
Record name Cyanomethyl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20803853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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